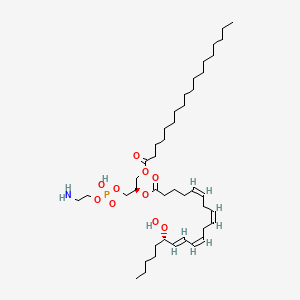

18:0/15-HpETE-PE

Übersicht

Beschreibung

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE ist ein Phospholipid, das Stearinsäure an der sn-1-Position und 15(S)-Hydroperoxyeicosatetraensäure an der sn-2-Position enthält. Diese Verbindung gehört zur Familie der oxidierten Phospholipide und ist für ihre Rolle in verschiedenen biologischen Prozessen, einschließlich Entzündung und Zellsignalisierung, bekannt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE wird durch Oxidation von 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PE durch das Enzym 15-Lipoxygenase synthetisiert. Die Reaktion beinhaltet die Einarbeitung von molekularem Sauerstoff in die Arachidonsäureeinheit, was zur Bildung der Hydroperoxidgruppe an der 15. Kohlenstoffposition führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE erfolgt typischerweise durch enzymatische Oxidationsprozesse. Das Substrat, 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PE, wird unter kontrollierten Bedingungen mit 15-Lipoxygenase inkubiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Reaktion wird in einem geeigneten Lösungsmittelsystem wie Ethanol durchgeführt, um die Löslichkeit der Reaktanten und Produkte zu erleichtern .

Wissenschaftliche Forschungsanwendungen

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Lipidoxidation und die Rolle oxidierter Phospholipide in chemischen Reaktionen zu untersuchen.

Biologie: Die Verbindung wird hinsichtlich ihrer Rolle in der Zellsignalisierung, Entzündung und Apoptose untersucht. Es ist bekannt, dass es die Aktivität verschiedener Enzyme und Rezeptoren beeinflusst, die an diesen Prozessen beteiligt sind.

Medizin: Die Forschung konzentriert sich auf ihre möglichen therapeutischen Anwendungen bei entzündlichen Erkrankungen, Herz-Kreislauf-Erkrankungen und Krebs. Die Fähigkeit der Verbindung, Immunantworten zu modulieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.

Wirkmechanismus

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE entfaltet seine Wirkungen über mehrere Mechanismen:

Molekulare Ziele: Die Verbindung interagiert mit verschiedenen Enzymen, einschließlich Lipoxygenasen und Cyclooxygenasen, und moduliert deren Aktivität. Sie bindet auch an spezifische Rezeptoren auf Zellmembranen und beeinflusst so Zellsignalisierungswege.

Beteiligte Wege: Die Verbindung ist an der Regulation von Entzündungswegen beteiligt, darunter der Nuclear Factor-Kappa B (NF-κB)-Weg und der Mitogen-aktivierte Proteinkinase (MAPK)-Weg.

Wirkmechanismus

Target of Action

The primary target of 18:0/15-HpETE-PE is the enzyme Calcium-independent phospholipase A2β (iPLA2β) . This enzyme plays a crucial role in the regulation of ferroptosis, a type of regulated cell death that is iron-dependent and characterized by the accumulation of lipid hydroperoxides .

Mode of Action

This compound interacts with iPLA2β, which preferentially hydrolyzes peroxidized phospholipids . This interaction results in the elimination of 15-HpETE-PE, a death signal in ferroptosis . By hydrolyzing 15-HpETE-PE, iPLA2β can prevent ferroptosis .

Biochemical Pathways

The action of this compound affects the ferroptosis pathway. Ferroptosis is driven by the accumulation of lipid hydroperoxides, specifically 15-HpETE-PE . The hydrolysis of 15-HpETE-PE by iPLA2β disrupts this pathway, thereby preventing ferroptosis .

Pharmacokinetics

The action of this compound is closely tied to the activity of ipla2β, which is a cytosolic protein that can be stimulated by atp and has catalytic activity in the absence of calcium .

Result of Action

The hydrolysis of 15-HpETE-PE by iPLA2β results in the prevention of ferroptosis . This can have significant implications in various pathological conditions and diseases associated with ferroptosis, such as acute kidney injury, cardiovascular diseases, neurodegenerative diseases, and liver diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Pseudomonas aeruginosa (PAO1) in the gut can lead to enhanced colonization, causing host cell death and decreased survival of irradiated mice . The pathogenic mechanism of PAO1 includes theft-ferroptosis, which involves curbing the host’s antiferroptotic system and employing bacterial 15-lipoxygenase to generate the proferroptotic signal 15-HpETE-PE .

Biochemische Analyse

Biochemical Properties

18:0/15-HpETE-PE interacts with a variety of enzymes, proteins, and other biomolecules. It is either metabolized to 14,15-leukotriene A4 or reduced to 15(S)-HETE by peroxidases . These interactions play a crucial role in its function in biochemical reactions .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It mediates a number of biological functions including the induction of c-fos and c-jun, and activation of AP-1 . It also inhibits prostacyclin synthesis in porcine aortic microsomes and bovine endothelial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can cause the suicide inactivation of porcine 12-LO .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is synthesized through the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE by the enzyme 15-lipoxygenase. The reaction involves the incorporation of molecular oxygen into the arachidonic acid moiety, resulting in the formation of the hydroperoxide group at the 15th carbon position .

Industrial Production Methods

Industrial production of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE typically involves enzymatic oxidation processes. The substrate, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE, is incubated with 15-lipoxygenase under controlled conditions to ensure high yield and purity of the product. The reaction is carried out in a suitable solvent system, such as ethanol, to facilitate the solubility of the reactants and products .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hauptreaktion beinhaltet die Oxidation der Arachidonsäureeinheit durch 15-Lipoxygenase zur Bildung der Hydroperoxidgruppe.

Reduktion: Die Hydroperoxidgruppe kann unter bestimmten Bedingungen zu einer Hydroxylgruppe reduziert werden.

Substitution: Die Hydroperoxidgruppe kann an Substitutionsreaktionen mit anderen Nukleophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: 15-Lipoxygenase und molekularer Sauerstoff sind die Hauptreagenzien.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nukleophile, einschließlich Thiole und Amine, können mit der Hydroperoxidgruppe reagieren.

Hauptprodukte, die gebildet werden

Hydroxylisierte Phospholipide: Die Reduktion der Hydroperoxidgruppe führt zur Bildung von hydroxylierten Derivaten.

Substituierte Phospholipide: Substitutionsreaktionen ergeben verschiedene substituierte Phospholipide, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC: Ähnlich in der Struktur, enthält aber Phosphatidylcholin anstelle von Phosphatidylethanolamin.

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE: Enthält eine Hydroxylgruppe anstelle einer Hydroperoxidgruppe an der 15. Kohlenstoffposition.

Einzigartigkeit

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE ist aufgrund seiner spezifischen Hydroperoxidgruppe einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Die Fähigkeit dieser Verbindung, Entzündungsreaktionen und Zellsignalisierungswege zu modulieren, hebt sie von anderen ähnlichen Phospholipiden ab .

Eigenschaften

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78NO10P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(45)50-38-41(39-52-55(48,49)51-37-36-44)53-43(46)35-31-27-24-21-18-15-16-19-22-25-29-33-40(54-47)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,47H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILISYDMFRZNALR-AQLFUWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384190.png)

![3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384191.png)

![3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2384193.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2384194.png)

![2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride](/img/structure/B2384195.png)

![N-(1-Cyanocyclohexyl)-2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2384198.png)

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2384206.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide](/img/structure/B2384209.png)